2-Chloro-1-(2-ethylphenyl)ethanone
Description
2-Chloro-1-(2-ethylphenyl)ethanone is an aromatic ketone derivative characterized by a chloroacetophenone backbone substituted with an ethyl group at the ortho position of the phenyl ring. These compounds are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic frameworks . The ethyl substituent at the ortho position may influence steric and electronic properties, altering reactivity and physical characteristics compared to other derivatives.
Properties
IUPAC Name |
2-chloro-1-(2-ethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKIFOCSBZTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylphenyl)ethanone typically involves the chlorination of 1-(2-ethylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-(2-ethylphenyl)ethanone is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted ethanones.
Reduction: The carbonyl group (C=O) in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are commonly used under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones, such as 2-hydroxy-1-(2-ethylphenyl)ethanone.
Reduction: 2-Chloro-1-(2-ethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(2-ethylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key structural analogs of 2-chloro-1-(2-ethylphenyl)ethanone, emphasizing substituent effects:
Key Observations:
- For example, 2-chloro-1-(4-methoxyphenyl)ethanone (5b) participates in Darzens condensation with high stereoselectivity .
- Electron-Withdrawing Groups (e.g., nitro, trifluoro): Increase electrophilicity of the carbonyl carbon, accelerating reactions like biocatalytic reductions. For instance, 2-chloro-1-(2,4-dichlorophenyl)ethanone is reduced to (R)-alcohols with >99.9% enantiomeric excess using Acinetobacter sp. .
- Steric Effects: Ortho-substituted derivatives (e.g., 2-ethyl, 2,5-dimethoxy) may exhibit hindered rotation or altered regioselectivity in cyclization reactions.
Biological Activity
2-Chloro-1-(2-ethylphenyl)ethanone, a compound with the molecular formula C10H11ClO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11ClO
- Molecular Weight : 198.65 g/mol
- CAS Number : 120-52-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, revealing a notable inhibition of growth at specific concentrations. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Mechanism of Action :
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases, preventing cell proliferation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive analysis conducted by researchers demonstrated the compound's ability to inhibit the growth of multidrug-resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency. -
Cancer Cell Line Studies :
In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), this compound was shown to significantly reduce cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective cytotoxicity.
Toxicological Profile
While the biological activities are promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments reveal:
- Acute Toxicity : Moderate toxicity observed in animal models at high doses.
- Irritation Potential : Slight to moderate irritant effects on skin and eyes have been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
